2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Photochemistry and Photogeneration
- Research has explored the photochemistry of related compounds, including 4-chlorophenol, leading to dehalogenation through homolytic and heterolytic paths. This offers insight into the potential photochemical behavior of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol (Protti, Fagnoni, Mella, & Albini, 2004).
Crystal Structure Characterization
- The crystal structure of similar compounds has been characterized, which may provide valuable information about the crystallography of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol (Shi et al., 2007).
Photoremovable Protecting Groups
- The potential use of related dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids in organic synthesis or biochemistry has been studied, suggesting similar applications for 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Synthesis Applications
- The compound's analogs have been synthesized using catalysts like ZnO, indicating potential methodologies for synthesizing or modifying 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol (Maghsoodlou et al., 2010).
Enzymatic Synthesis
- A study on the synthesis of a related compound using E. coli as a catalyst in a biphasic microreaction system demonstrates biocatalytic approaches that could be applicable to 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol (Chen et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks associated with its use or handling.
Future Directions
This would involve discussing potential areas for further research, such as new applications for the compound or ways to improve its synthesis.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAIGCLXZFNTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CO)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728985 | |
Record name | (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol | |
CAS RN |
1027345-21-6 | |
Record name | (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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